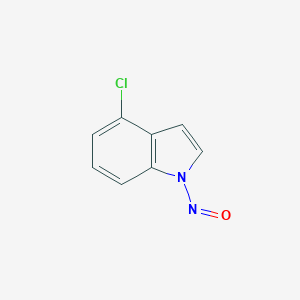

1H-Indole, 4-chloro-1-nitroso-

Description

Significance of Indole (B1671886) Core Structures in Advanced Chemical Research

The indole scaffold, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a "privileged structure" in medicinal chemistry. mdpi.com Its presence in a vast array of natural products and synthetic compounds with significant biological activities underscores its importance. mdpi.comresearchgate.netnih.gov Indole derivatives are integral to the development of therapeutic agents, including those with anticancer, antioxidant, and anti-HIV properties. researchgate.net The continuous discovery of new indole syntheses highlights the scientific community's sustained interest in this versatile heterocycle. researchgate.net

Chemical Landscape of N-Nitrosation Reactions in Heterocyclic Systems

N-nitrosation is the process of introducing a nitroso group (-N=O) onto a nitrogen atom, forming N-nitrosamines. libretexts.org This reaction typically occurs under acidic conditions where nitrous acid reacts to form the nitrosonium cation (NO+), a potent electrophile. libretexts.org In heterocyclic systems like indole, the nitrogen atom can be susceptible to nitrosation. acs.orgnih.gov The formation of N-nitrosoindoles is a subject of interest due to their potential biological implications. nih.gov Studies have shown that N-nitrosoindoles can be formed under physiological conditions and may exhibit genotoxicity through mechanisms like transnitrosation, where the nitroso group is transferred to other molecules. nih.gov

Research Gaps and Scholarly Rationale for Investigating 1H-Indole, 4-chloro-1-nitroso-

While both N-nitrosoindoles and halogenated indoles have been the subjects of considerable research, the specific compound 1H-Indole, 4-chloro-1-nitroso- occupies a unique chemical space that warrants further investigation. The interplay between the electron-withdrawing nitroso group at the N1 position and the chloro substituent at the C4 position creates a distinct electronic profile that is not extensively documented. Understanding the synthesis, stability, and reactivity of this particular molecule can provide valuable insights into the broader fields of heterocyclic chemistry, reaction mechanisms, and the design of novel functional molecules. The potential for this compound to serve as a synthon for more complex structures or to exhibit unique biological properties provides a strong rationale for its detailed study.

Interactive Data Tables

Structure

3D Structure

Properties

CAS No. |

126590-88-3 |

|---|---|

Molecular Formula |

C8H5ClN2O |

Molecular Weight |

180.59 g/mol |

IUPAC Name |

4-chloro-1-nitrosoindole |

InChI |

InChI=1S/C8H5ClN2O/c9-7-2-1-3-8-6(7)4-5-11(8)10-12/h1-5H |

InChI Key |

HIJZOLDFHYLQHH-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=CN2N=O)C(=C1)Cl |

Canonical SMILES |

C1=CC2=C(C=CN2N=O)C(=C1)Cl |

Other CAS No. |

126590-88-3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1h Indole, 4 Chloro 1 Nitroso and Precursors

Strategies for N-Nitrosation in Indole (B1671886) Synthesis

The introduction of a nitroso group at the N-1 position of the indole ring is a key transformation in the synthesis of the target compound. This section explores the mechanistic underpinnings, reagent systems, and reaction conditions that govern this process.

Electrophilic Nitrosation Mechanisms on Indole Nitrogen (N-1)

The nitrosation of the indole nitrogen (N-1) is an electrophilic substitution reaction. The mechanism typically involves the attack of the nucleophilic indole nitrogen on an electrophilic nitrosating agent. The reactivity of the indole nitrogen is influenced by the electron-donating nature of the pyrrole (B145914) ring, making it susceptible to electrophilic attack.

In many cases, the nitrosating agent is the nitrosonium ion (NO+), which can be generated in situ from various precursors. libretexts.org The reaction proceeds through the formation of an N-nitrosoammonium intermediate, which then deprotonates to yield the stable N-nitrosoindole. wikipedia.org

An alternative mechanism has been proposed for the reaction of indoles with Angeli's salt (AS), a nitroxyl (B88944) (HNO) donor. This pathway involves the electrophilic attack of HNO on the indole nitrogen, forming an intermediate hydroxylamine (B1172632) derivative. Subsequent reaction with oxygen leads to the formation of the N-nitrosoindole. nih.govacs.org This method is noteworthy as it avoids the use of strong acidic conditions often required for the generation of the nitrosonium ion.

Reagent Systems for Controlled N-Nitrosation (e.g., Nitrous Acid, Nitroxyl Donors)

A variety of reagent systems can be employed for the N-nitrosation of indoles, each with its own advantages and limitations.

Nitrous Acid (HNO₂): Classically, nitrous acid, generated in situ from the acidification of a nitrite (B80452) salt (e.g., sodium nitrite), is a common nitrosating agent. nih.govnih.gov The active nitrosating species in this system is often dinitrogen trioxide (N₂O₃), formed from the self-condensation of nitrous acid. nih.gov While effective, the use of nitrous acid can sometimes lead to side reactions, and the acidic conditions may not be suitable for all substrates. rsc.orgresearchgate.net

Nitroxyl (HNO) Donors: As mentioned previously, nitroxyl donors like Angeli's salt (Na₂N₂O₃) provide a milder alternative for N-nitrosation. nih.govacs.org The reaction with Angeli's salt can proceed at physiological pH in the presence of oxygen, offering a high degree of selectivity for N-nitrosation over other potential reactions like oxidation or nitration. nih.govacs.orgresearchgate.net This makes it a valuable tool for the synthesis of N-nitrosoindoles, particularly for sensitive substrates.

Other Nitrosating Agents: A range of other nitrosating agents are available, including nitrosyl halides (e.g., NOCl), nitrosonium salts (e.g., NOBF₄), and dinitrogen tetroxide (N₂O₄). nih.govsci-hub.se The choice of reagent often depends on the specific indole substrate and the desired reaction conditions. For instance, nitrosyl halides and nitrosonium salts are often used in organic solvents. nih.gov

| Reagent System | Description | Key Features |

| Nitrous Acid (HNO₂) / NaNO₂ | Generated in situ from a nitrite salt and acid. nih.govnih.gov | Widely used, cost-effective. Can lead to side reactions and requires acidic conditions. rsc.orgresearchgate.net |

| Angeli's Salt (Na₂N₂O₃) | A nitroxyl (HNO) donor. nih.govacs.org | Mild reaction conditions (physiological pH), high selectivity for N-nitrosation. nih.govacs.orgresearchgate.net Requires oxygen. soton.ac.ukscispace.com |

| Nitrosyl Halides (e.g., NOCl) | Potent nitrosating agents. | Often used in organic solvents. nih.gov |

| Nitrosonium Salts (e.g., NOBF₄) | Highly electrophilic nitrosating agents. | Used in organic solvents. nih.gov |

Impact of Reaction Conditions on Nitrosation Efficiency and Selectivity

The efficiency and selectivity of N-nitrosation are highly dependent on the reaction conditions.

pH: The acidity of the reaction medium plays a crucial role, particularly when using nitrous acid. While acidic conditions are necessary to generate the active nitrosating species, very low pH can lead to the protonation of the amine, reducing its nucleophilicity. nih.gov For some indole derivatives, the reaction rate shows a complex dependence on acidity. rsc.org In contrast, methods utilizing nitroxyl donors like Angeli's salt can be performed at or near neutral pH, which can be advantageous for acid-sensitive substrates. nih.govacs.org

Solvent: The choice of solvent can influence the solubility of the reactants and the stability of the intermediates. Aprotic solvents are often used in reactions with nitrosyl halides and nitrosonium salts. nih.gov The reaction of indoles with nitrogen dioxide and nitrous acid has been studied in aprotic solvents like benzene (B151609). nih.govresearchgate.net

Temperature: Nitrosation reactions are often carried out at low temperatures to control the reaction rate and minimize the formation of byproducts.

Presence of Oxygen: For nitrosation reactions involving nitroxyl donors like Angeli's salt, the presence of oxygen is essential for the formation of the N-nitroso product. soton.ac.ukscispace.com

Regioselective Chlorination Approaches for Indole Scaffolds

To synthesize 1H-Indole, 4-chloro-1-nitroso-, a chlorine atom must be introduced at the C-4 position of the indole ring. This section reviews methods for achieving this regioselective chlorination.

C-4 Position Chlorination Methods

The direct chlorination of the indole nucleus typically occurs at the electron-rich C-3 position. Therefore, achieving chlorination at the C-4 position requires specific strategies.

One approach involves the use of a directing group. For instance, N-protected indole-3-carbaldehydes can undergo direct C-H activated chlorination at the C-4 position using N-chlorosuccinimide (NCS) in the presence of a palladium catalyst. google.com This method offers excellent regioselectivity.

Other reported methods for introducing a halogen at the 4-position of indole, although not all specific to chlorine, have utilized reagents such as thallium trifluoroacetate (B77799) and mercury acetate, though these involve toxic heavy metals. google.com A low-temperature method using tert-butyl lithium has also been described. google.com

Utilization of Modern Chlorinating Agents (e.g., tert-Butyl Hypochlorite, Sulfuryl Chlorofluoride)

Modern chlorinating agents offer versatile and often milder alternatives for the chlorination of indoles.

tert-Butyl Hypochlorite (t-BuOCl): This commercially available reagent has been employed for various chlorination and chloro-oxidation reactions of indoles. mdpi.comnih.govresearchgate.net It can be used to synthesize a range of chlorinated indole and oxindole (B195798) derivatives by adjusting the substrate and reaction conditions. mdpi.comresearchgate.net The reactions are typically carried out under mild conditions and tolerate a variety of functional groups. nih.gov

Sulfuryl Chlorofluoride (SO₂ClF): This reagent has been utilized for the controllable chlorination and chlorooxidation of unprotected indoles. acs.orgresearchgate.net By changing the reaction solvent, it is possible to selectively obtain different chlorinated products, including 3-chloroindoles. acs.orgresearchgate.net This method is noted for its operational simplicity and broad substrate scope under mild conditions. acs.orgresearchgate.net

| Chlorinating Agent | Description | Application in Indole Chemistry |

| N-Chlorosuccinimide (NCS) | A common source of electrophilic chlorine. | Used in palladium-catalyzed C-4 chlorination of N-protected indole-3-carbaldehydes. google.com |

| tert-Butyl Hypochlorite (t-BuOCl) | A versatile chlorinating and oxidizing agent. mdpi.com | Used for chloro-oxidation and chlorination of indoles and their derivatives under mild conditions. nih.govresearchgate.netresearchgate.net |

| Sulfuryl Chlorofluoride (SO₂ClF) | A reagent for controllable chlorination. acs.org | Allows for selective chlorination of unprotected indoles by varying the solvent. acs.orgresearchgate.net |

Catalytic and Stoichiometric Chlorination Strategies

The direct chlorination of the indole nucleus is a fundamental transformation in the synthesis of chlorinated indole derivatives. Both catalytic and stoichiometric methods have been developed to achieve this, offering different levels of selectivity and functional group tolerance. While not always specific to the 4-position, these general strategies provide a foundation for potential application in the synthesis of 4-chloroindole (B13527).

A notable stoichiometric approach involves the use of a sulfoxide (B87167) promoter in conjunction with a chlorine source. For instance, the combination of methyl phenyl sulfoxide and trimethylsilyl (B98337) chloride (TMSCl) has been shown to be effective for the chlorination of some indoles. Furthermore, a catalytic system has been developed using a sub-stoichiometric amount of sulfoxide with hydrogen peroxide as a green stoichiometric oxidant.

Palladium catalysis offers another avenue for the chlorination of indole derivatives. A palladium-catalyzed chlorocyclization strategy has been reported for the synthesis of 3-chloroindoles. This method demonstrates the potential of transition metal catalysis in activating the indole ring for chlorination, although regioselectivity remains a key challenge.

| Reagent System | Type | Description |

| Methyl phenyl sulfoxide / TMSCl | Stoichiometric | Promotes chlorination of the indole ring. |

| Sulfoxide (catalytic) / H₂O₂ | Catalytic | A greener alternative using a catalytic amount of sulfoxide. |

| Palladium catalyst | Catalytic | Enables chlorocyclization to form chloroindoles. |

Synthesis of 4-Chloro-1H-Indole: Foundational Precursor Chemistry

Indoline (B122111), or its substituted derivatives, can serve as a versatile starting material for the synthesis of 4-chloro-1H-indole. These multi-step approaches often involve an initial functionalization of the indoline ring followed by aromatization to the indole. Palladium-catalyzed intramolecular C-H amination of phenethylamine (B48288) derivatives represents a modern approach to constructing the indoline core. organic-chemistry.org Subsequent dehydrogenation or other aromatization techniques can then be employed to furnish the indole.

Several alternative and efficient methods for the synthesis of 4-chloroindole have been reported, starting from different precursors.

One prominent method begins with 2-chloro-6-nitrotoluene. tandfonline.comresearchgate.netnih.gov This multi-step synthesis involves the formation of an intermediate which is then cyclized to form the 4-chloroindole ring system. A detailed two-step synthesis starting from a related compound, N,N-dimethyl-2-chloro-6-nitrophenylacetamide, has also been described. guidechem.com This process involves the reduction of the nitro group and subsequent cyclization to yield 4-chloroindole. guidechem.com The molar yield for this two-step process is reported to be 76.4%. guidechem.com

Another innovative approach utilizes 2,3-dihalophenols as starting materials. scispace.com This method provides a pathway to 4-haloindoles through a base-mediated cyclization. scispace.com The reaction conditions and yields for the synthesis of a related 4-chloro-2-phenyl-1H-indole are presented in the following table.

| Starting Material | Reagents | Reaction Time (h) | Yield (%) |

| 2-bromo-6-chlorophenol derivative | NaOH | 4 | 79 |

Convergent and Divergent Synthetic Pathways for 1H-Indole, 4-chloro-1-nitroso-

The synthesis of 1H-Indole, 4-chloro-1-nitroso- is typically achieved through a convergent approach, where the pre-synthesized 4-chloro-1H-indole is subjected to a final nitrosation step. This strategy allows for the late-stage introduction of the nitroso group.

Convergent Synthesis: The most direct route involves the N-nitrosation of 4-chloro-1H-indole. This reaction is generally carried out using a nitrosating agent such as sodium nitrite in an acidic medium (e.g., acetic acid or hydrochloric acid) at low temperatures. The nitrogen atom of the indole ring acts as a nucleophile, attacking the nitrosonium ion (NO⁺) generated in situ.

Divergent Synthesis: A divergent approach would involve the synthesis of a common intermediate that can be functionalized to produce a variety of substituted indoles, including the target compound. For example, a protected 4-chloroindole derivative could be synthesized and then subjected to different reaction conditions to either introduce the nitroso group or other functionalities at the N1 position.

Fundamental Chemical Reactivity and Mechanistic Principles of 1h Indole, 4 Chloro 1 Nitroso

Reactivity Profile of the N-Nitroso Group

The N-nitroso (-N=O) group is a versatile functional group that confers a distinct reactivity profile upon the indole (B1671886) molecule. Its reactions are central to the chemical transformations of 1H-Indole, 4-chloro-1-nitroso-.

Oxidation Reactions of the Nitroso Moiety

The nitrogen atom in the N-nitroso group exists in a relatively low oxidation state and is susceptible to oxidation. This transformation typically results in the formation of the corresponding N-nitro derivative (a nitramine). Various oxidizing agents can accomplish this, including strong acids like peroxytrifluoroacetic acid or even nitric acid, which can facilitate an exchange of the nitroso group for a nitro group. nih.gov Milder conditions using reagents like hydrogen peroxide catalyzed by molybdenum salts have also been employed for the oxidation of similar compounds. organic-chemistry.org The ease of this oxidation means that it can sometimes be a competing reaction during the synthesis of nitroso compounds. nih.gov

The general transformation is as follows: 1H-Indole, 4-chloro-1-nitroso- + [O] → 1H-Indole, 4-chloro-1-nitro-

Common oxidizing agents capable of this transformation are summarized in the table below.

| Oxidizing Agent | Description |

| Peroxytrifluoroacetic acid | A strong oxidizing agent that directly oxidizes the nitroso moiety. nih.gov |

| Ozone | Has been used for the oxidation of aliphatic nitroso compounds to their nitro counterparts. google.com |

| Hydrogen Peroxide with Catalyst | Molybdenum-catalyzed H₂O₂ can oxidize anilines to nitrosoarenes and further to nitroarenes. organic-chemistry.org |

| Caro's Acid (H₂SO₅) | A powerful oxidizing agent used for synthesizing nitrosoarenes. nih.gov |

Selective Reduction Pathways to Aminoindoles

The N-nitroso group can be selectively reduced to form a hydrazine (B178648) derivative, specifically a 1-aminoindole. This transformation is a key step in synthesizing this class of compounds, which are known for their biological activities. docksci.com Common reducing agents for carbonyls and related functional groups include sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄). libretexts.org LiAlH₄ is a much stronger reducing agent than NaBH₄ and is capable of reducing a wider variety of functional groups, including amides and esters, whereas NaBH₄ is typically selective for aldehydes and ketones. libretexts.orgquora.com The reduction of N-nitrosamines with LiAlH₄ is known to produce the corresponding hydrazines.

The reduction of 1H-Indole, 4-chloro-1-nitroso- would proceed as follows: 1H-Indole, 4-chloro-1-nitroso- + [H] → 1H-Indole, 4-chloro-1-amino-

A comparison of common hydride reducing agents is presented below.

| Reducing Agent | Reactivity | Suitability for N-Nitroso Reduction |

| Lithium Aluminium Hydride (LiAlH₄) | Very strong, reacts violently with protic solvents. chemistrysteps.com Reduces esters, carboxylic acids, amides, and nitro groups. libretexts.orgquora.comstackexchange.com | Effective for reducing N-nitrosamines to the corresponding hydrazines (1-aminoindoles). |

| Sodium Borohydride (NaBH₄) | Milder and more selective than LiAlH₄. quora.com Typically reduces aldehydes and ketones. libretexts.org | Generally not strong enough for the reduction of N-nitrosamines. libretexts.org |

Homo- and Heterolytic Dissociation Mechanisms of the N-N Bond

The bond between the indole nitrogen and the nitroso nitrogen (N-N bond) is relatively weak and susceptible to cleavage. This cleavage can occur through two primary mechanisms: homolysis and heterolysis. pressbooks.pubquora.com

Homolytic cleavage (homolysis) involves the symmetrical breaking of the N-N bond, where each nitrogen atom retains one of the bonding electrons, generating a 4-chloro-1H-indol-1-yl radical and a nitric oxide radical (NO•). pressbooks.pubchemistrysteps.com

Heterolytic cleavage (heterolysis) involves the unsymmetrical breaking of the bond, where one atom retains the entire pair of electrons. This would result in the formation of a 4-chloro-1H-indol-1-yl anion and a nitrosonium ion (NO⁺), or a 4-chloro-1H-indol-1-yl cation and a nitroside anion (NO⁻).

Studies on N-nitrosoindoles and related N-nitrosodiphenylamines have shown that homolysis of the N-NO bond is energetically much more favorable than heterolysis in solution. quora.com The energy required for homolytic bond dissociation is significantly lower than that for heterolytic dissociation. unacademy.com This preference for homolysis provides insight into the mechanisms of reactions initiated by N-N bond cleavage, such as radical-mediated processes. quora.comunacademy.com

| Cleavage Type | Products | Energetic Favorability |

| Homolysis | 4-chloro-1H-indol-1-yl radical + Nitric oxide radical (NO•) | More favorable (lower dissociation energy). quora.com |

| Heterolysis | 4-chloro-1H-indol-1-yl anion + Nitrosonium ion (NO⁺) | Less favorable (higher dissociation energy). quora.comunacademy.com |

Reactivity of the Indole Ring System

The indole nucleus is an electron-rich aromatic system. However, the attachment of the electron-withdrawing N-nitroso group and the chloro substituent at the 4-position significantly modulates its inherent reactivity.

Electrophilic Aromatic Substitution on the Chlorinated Indole Core

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. For indole, substitution typically occurs preferentially at the C3 position of the pyrrole (B145914) ring, as this leads to a more stable cationic intermediate (arenium ion) where the aromaticity of the benzene (B151609) ring is preserved. stackexchange.comnih.gov

The substituents on 1H-Indole, 4-chloro-1-nitroso- have competing effects:

N-Nitroso Group : This group is deactivating towards EAS due to its electron-withdrawing inductive effect. quora.comvaia.comvaia.com However, through resonance, the nitrogen's lone pair can donate electron density to the ring, which stabilizes the positive charge in the arenium ion intermediate, making the group ortho- and para-directing. vaia.comstackexchange.comvaia.com

4-Chloro Group : Halogens are also deactivating due to their strong inductive electron-withdrawing effect. Like the nitroso group, they are ortho- and para-directing because their lone pairs can stabilize the intermediate carbocation via resonance.

| Position of Attack | Directing Group Influence | Stability of Intermediate |

| C3 (Pyrrole ring) | Inherent reactivity of the indole nucleus. stackexchange.com | High (Benzene aromaticity is maintained). stackexchange.com |

| C5 (Benzene ring) | Para to the chloro group (favorable). vaia.com | Moderately stable. |

| C7 (Benzene ring) | Ortho to the chloro group (favorable). vaia.com | Moderately stable, potential steric hindrance. |

Nucleophilic Interactions and Adduct Formation

The electron-withdrawing nature of the N-nitroso group makes the nitroso nitrogen atom itself electrophilic and susceptible to attack by nucleophiles. nih.gov A key reaction pathway for N-nitroso compounds is transnitrosation , which is the transfer of the nitroso group to another nucleophilic species, such as a thiol. nih.gov This process involves the nucleophilic attack of the incoming nucleophile on the electrophilic nitrogen of the nitroso group. nih.govnih.gov

For 1H-Indole, 4-chloro-1-nitroso-, this can be represented as: 1H-Indole, 4-chloro-1-nitroso- + Nu⁻ → 4-Chloroindole (B13527) + Nu-NO

This reactivity is significant in biological contexts, where N-nitrosoindoles can transfer their nitroso group to nucleophilic sites in biomolecules like DNA, leading to the formation of covalent adducts. nih.gov Besides transnitrosation, strong nucleophiles such as organolithium or Grignard reagents can also attack the weakly electrophilic nitroso nitrogen. nih.gov

Furthermore, the indole ring itself, being deactivated by both the N-nitroso and 4-chloro groups, becomes more susceptible to nucleophilic aromatic substitution (SNAr) compared to unsubstituted indole, although this typically requires a leaving group on the ring and very strong nucleophiles.

Transnitrosation Phenomena

Transnitrosation involves the transfer of a nitroso (-NO) group from a nitroso compound to a nucleophilic acceptor molecule. This process is a key aspect of the reactivity of N-nitrosoindoles.

Research on N-nitrosoindoles has demonstrated their capacity to transfer the nitroso group to various nucleophiles. Studies on model N-nitrosoindole compounds have shown that they can efficiently transfer the nitroso group to the nucleophilic sites on purine (B94841) bases of nucleotides and 2'-deoxyguanosine (B1662781) at physiological pH. nih.govresearchgate.net This reaction is significant as it suggests a potential mechanism of action that differs from many other N-nitroso compounds, which often act by alkylating DNA. nih.govresearchgate.net Instead, the reactivity of N-nitrosoindoles is likely driven by the transfer of the nitroso group itself. nih.govresearchgate.net

The reaction with 2'-deoxyguanosine monophosphate, for instance, leads to several products, including depurination to the corresponding purine bases, deamination to yield hypoxanthine (B114508) and xanthine, and the formation of the novel nucleotide 2'-deoxyoxanosine (B1217319) monophosphate and its depurination product, oxanine. nih.govresearchgate.net The formation of these products is rationalized by an initial transnitrosation step. nih.govresearchgate.net While these studies were conducted on model N-nitrosoindoles, the fundamental reactivity is expected to be relevant to 1H-Indole, 4-chloro-1-nitroso-.

The kinetics and thermodynamics of transnitrosation reactions are influenced by the nature of both the nitroso donor and the nucleophilic acceptor. In studies involving the transfer of a nitroso group from S-nitroso-N-acetyl-penicillamine (SNAP), a different class of nitroso compounds, to various thiols, it was found that the reactions are generally thermodynamically favorable, being exothermic with a loss of entropy. nih.gov The kinetic behavior of the transfer from S-nitroso bovine serum albumin (BSANO) to thiols was shown to be related to the acidity of the sulfhydryl group and the electronic structure of the thiol. nih.gov

Table 1: General Thermodynamic Parameters for Transnitrosation (Illustrative) This table is illustrative and based on general findings for S-nitrosothiols, as specific data for 1H-Indole, 4-chloro-1-nitroso- is not available.

| Parameter | Observation |

|---|---|

| Gibbs Free Energy (ΔG) | Generally negative, indicating a spontaneous reaction. |

| Enthalpy (ΔH) | Typically negative, indicating an exothermic process. nih.gov |

Decomposition Kinetics and Stability Profiling

The stability of 1H-Indole, 4-chloro-1-nitroso- is a critical factor in its persistence and reactivity profile. Its decomposition can be spontaneous or influenced by environmental factors.

N-nitroso compounds can undergo spontaneous decomposition in solution. For instance, N-nitroso-hydrochlorothiazide (NO-HCT) demonstrates rapid degradation in solutions with pH values from 6 to 8. researchgate.net The degradation of a related compound, 4-chloro-2-hydroxy-1-nitrosoindolin-3-one oxime, which is formed from the nitrosation of 4-chloroindole, is also rapid at neutral or higher pH. nih.gov This decomposition leads to the formation of a less potent mutagenic intermediate, 4-chloro-N-nitrosodioxindole, which then further reacts to form a nonmutagenic product, 4-chloroisatin. nih.gov This suggests that 1H-Indole, 4-chloro-1-nitroso- may also undergo pH-dependent degradation.

The stability of nitroso compounds is significantly influenced by environmental factors, particularly pH. As observed with 4-chloro-2-hydroxy-1-nitrosoindolin-3-one oxime, decomposition is accelerated at neutral to high pH. nih.gov Similarly, the degradation of NO-HCT is significantly slower at acidic pH values (pH 1-5) compared to neutral or alkaline conditions. researchgate.net At acidic pH, the degradation of NO-HCT yields different products, including the parent compound hydrochlorothiazide. researchgate.net This indicates that the stability of 1H-Indole, 4-chloro-1-nitroso- is likely to be highly dependent on the pH of its environment. The oxidation state of the environment could also play a role, although specific studies on its influence on 1H-Indole, 4-chloro-1-nitroso- stability are not detailed in the provided search results.

Table 2: Influence of pH on the Stability of Related Nitroso Compounds

| Compound | pH Condition | Stability/Decomposition | Reference |

|---|---|---|---|

| 4-chloro-2-hydroxy-1-nitrosoindolin-3-one oxime | Neutral or higher pH | Rapid decomposition | nih.gov |

| N-nitroso-hydrochlorothiazide (NO-HCT) | pH 6-8 | Rapid degradation | researchgate.net |

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed portrait of the molecular structure can be assembled.

Proton (¹H) NMR Spectral Interpretation

The ¹H NMR spectrum of 1H-Indole, 4-chloro-1-nitroso- is anticipated to reveal distinct signals corresponding to the five aromatic protons on the indole (B1671886) ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the chloro and nitroso substituents. The protons on the pyrrole (B145914) moiety (at positions 2 and 3) and the benzene (B151609) ring (at positions 5, 6, and 7) will exhibit characteristic splitting patterns due to spin-spin coupling with neighboring protons.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 7.0 - 7.5 | Doublet | 3.0 - 3.5 |

| H-3 | 6.5 - 7.0 | Doublet | 3.0 - 3.5 |

| H-5 | 7.2 - 7.6 | Triplet or Doublet of Doublets | 7.5 - 8.5 |

| H-6 | 7.0 - 7.4 | Triplet | 7.5 - 8.5 |

| H-7 | 7.5 - 8.0 | Doublet | 7.5 - 8.5 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR Spectral Interpretation

Predicted ¹³C NMR Data:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2 | 120 - 125 |

| C-3 | 105 - 110 |

| C-3a | 125 - 130 |

| C-4 | 128 - 133 |

| C-5 | 122 - 127 |

| C-6 | 120 - 125 |

| C-7 | 110 - 115 |

| C-7a | 135 - 140 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Methodologies

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: This experiment would reveal the coupling relationships between adjacent protons, helping to trace the connectivity of the proton network within the indole ring.

HSQC: This spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of carbon resonances.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. The IR spectrum of 1H-Indole, 4-chloro-1-nitroso- is expected to display characteristic absorption bands for the various functional groups present.

Predicted IR Absorption Bands:

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| C=C Aromatic ring stretch | 1450 - 1600 | Medium to Strong |

| N-N=O stretch (Nitroso) | 1400 - 1500 | Strong |

| C-N stretch | 1250 - 1350 | Medium |

| C-Cl stretch | 700 - 800 | Strong |

The presence of a strong band in the 1400-1500 cm⁻¹ region would be a key indicator of the nitroso group attached to the indole nitrogen. The C-Cl stretching vibration is expected in the fingerprint region of the spectrum.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Patterns

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. For 1H-Indole, 4-chloro-1-nitroso- (C₈H₅ClN₂O), the expected exact mass is approximately 180.0141 g/mol . vulcanchem.com

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Key predicted fragmentation pathways include:

Loss of the nitroso group (-NO): This would result in a fragment ion corresponding to the 4-chloroindole (B13527) radical cation.

Loss of chlorine radical (•Cl): This would lead to the formation of a 1-nitrosoindole cation.

Loss of HCl: A common fragmentation pathway for chlorinated aromatic compounds.

Fission of the pyrrole ring: This would lead to smaller fragment ions characteristic of the indole core.

Predicted HRMS Fragmentation Data:

| Fragment Ion | Predicted m/z |

| [M]⁺ | 180.0141 |

| [M - NO]⁺ | 150.0183 |

| [M - Cl]⁺ | 145.0449 |

| [M - HCl]⁺ | 144.0420 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The indole ring system possesses a chromophore that absorbs UV light. The presence of the chloro and nitroso substituents will influence the position and intensity of these absorption bands. The nitroso group, in particular, is a known chromophore and is expected to introduce new electronic transitions.

The UV-Vis spectrum of 1H-Indole, 4-chloro-1-nitroso- is predicted to show multiple absorption maxima (λmax), likely in the range of 250-400 nm. These absorptions correspond to π→π* and n→π* transitions within the conjugated system of the molecule. The specific wavelengths and molar absorptivities would be sensitive to the solvent used for the analysis.

Computational Chemistry and Theoretical Modeling of 1h Indole, 4 Chloro 1 Nitroso

Quantum Mechanical (QM) Investigations

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For heterocyclic compounds such as indole (B1671886) derivatives, these methods can predict reactivity, stability, and potential reaction pathways. numberanalytics.com

Density Functional Theory (DFT) is a widely used quantum mechanical method for predicting the electronic structure and properties of molecules. numberanalytics.comresearchgate.net It is particularly valuable for studying the reactivity and stability of heterocyclic compounds. numberanalytics.com

For a molecule like 1H-Indole, 4-chloro-1-nitroso-, DFT calculations, often using a basis set such as B3LYP/6-31G(d), would be employed to determine its optimized molecular geometry. mdpi.comaip.org These calculations provide data on bond lengths, bond angles, and dihedral angles. In analogous substituted indoles, DFT has been used to confirm nearly ideal sp2-hybridization at the indole nitrogen. mdpi.com The introduction of substituents, such as the 4-chloro and 1-nitroso groups, is expected to induce specific changes in the electronic distribution and geometry of the indole ring system. The chlorine atom, being electron-withdrawing, and the nitroso group, also an electron-withdrawing group, will significantly influence the electron density across the molecule. researchgate.net This can be visualized through molecular electrostatic potential (MEP) maps, which identify the electrophilic and nucleophilic sites within the molecule. nih.govaimspress.com

Table 1: Predicted Geometric and Electronic Properties from DFT (Hypothetical Data)

| Parameter | Predicted Value | Significance |

| C-Cl Bond Length | ~1.74 Å | Influences reactivity at the 4-position. |

| N-N Bond Length | ~1.35 Å | Characterizes the nitroso group attachment. |

| N-O Bond Length | ~1.22 Å | Relates to the polarity of the nitroso group. |

| Dipole Moment | > 3.0 D | Indicates a polar molecule, affecting solubility and intermolecular interactions. |

DFT and other high-level computational methods can elucidate the step-by-step mechanism of such reactions. For example, in the ozonation of hydrazine (B178648) derivatives leading to N-nitrosamines, computational studies have detailed the reaction pathways, including H-abstraction and oxidation steps, and calculated the activation energies for each step. nih.gov A similar approach could be applied to understand the stability and reactivity of the N-nitroso bond in the target molecule, including its potential for cleavage or participation in further reactions like transnitrosation. nih.gov These computational explorations can reveal whether a reaction is thermodynamically feasible and kinetically favorable. nih.gov

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. aimspress.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. aimspress.com

For indole derivatives, the HOMO is typically localized on the indole ring, while the LUMO's location can be influenced by substituents. acs.org Electron-withdrawing groups, like the chloro and nitroso groups in 1H-Indole, 4-chloro-1-nitroso-, are expected to stabilize both the HOMO and LUMO and reduce the energy gap, which can increase the molecule's reactivity and influence its electronic absorption spectrum. researchgate.net Analysis of these orbitals helps predict how the molecule will interact with other reagents; the HOMO region is susceptible to electrophilic attack, while the LUMO region is prone to nucleophilic attack. nih.gov

Table 2: Calculated Frontier Orbital Energies for Analogous Indole Systems

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

| mer-TzDm | -5.23 | -1.98 | 3.25 | acs.org |

| fac-TzDm | -5.32 | -2.02 | 3.31 | acs.org |

| mer-TzDm-t | -5.13 | -1.90 | 3.23 | acs.org |

| fac-TzDm-t | -5.20 | -1.94 | 3.26 | acs.org |

This table shows data for iridium(III) carbene complexes with indole chelates, illustrating how DFT is used to calculate frontier orbital energies in related heterocyclic systems.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is essential for understanding the three-dimensional shapes a molecule can adopt. For a substituted indole like 1H-Indole, 4-chloro-1-nitroso-, this involves determining the preferred orientation of the nitroso group relative to the indole ring. While the indole core is planar, rotation around the N-N single bond can lead to different conformers. Computational methods can predict the relative energies of these conformers. youtube.com

Molecular dynamics (MD) simulations go a step further by modeling the movement of atoms and molecules over time. youtube.com This allows for the study of larger-scale dynamics, such as how the molecule interacts with solvent molecules or biological macromolecules. nih.govresearchgate.net MD simulations can provide insights into the flexibility of the molecule and the stability of its different conformations in a dynamic environment, which is crucial for understanding its behavior in solution or within a biological system. nih.gov

Quantitative Structure-Reactivity Relationships (QSAR) for Analogous Systems

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of compounds with their reactivity or biological activity. nih.gov These models are often built using computational descriptors derived from molecular structures. For indole derivatives, QSAR models have been developed to predict various activities, such as their potential as enzyme inhibitors. nih.govnih.goveurjchem.com

A QSAR study on indole analogues acting as monoamine oxidase inhibitors, for example, successfully created a predictive model based on features like hydrophobic rings and donor/acceptor sites. nih.gov Such models can be used to predict the reactivity of new or untested compounds like 1H-Indole, 4-chloro-1-nitroso- by comparing its structural and electronic features to those in the model's training set. These studies often employ statistical methods like multiple linear regression to establish a mathematical relationship between the descriptors and the observed activity. eurjchem.com

Advanced Computational Methods for Predicting Chemical Behavior

Beyond standard DFT and MD methods, advanced computational approaches, including machine learning and artificial intelligence, are increasingly being used to predict chemical behavior. numberanalytics.com These methods can learn from large datasets of known compounds and reactions to predict properties and outcomes for new molecules with high speed and accuracy. nih.govfrontiersin.org

For heterocyclic compounds, machine learning models can be trained to predict properties like reactivity, stability, and even the products of a chemical reaction. numberanalytics.com These predictive tools can significantly accelerate the discovery and development process by prioritizing compounds with desired characteristics and suggesting optimal synthetic routes. numberanalytics.comfrontiersin.org For a molecule like 1H-Indole, 4-chloro-1-nitroso-, these advanced methods could be used to forecast its potential interactions with a wide range of chemical and biological systems, guiding further experimental investigation. researchgate.net

Applications in Organic Synthesis and Mechanistic Chemical Research

Strategic Utility as a Synthetic Intermediate for Functionalized Indoles

The core structure of 1H-Indole, 4-chloro-1-nitroso- makes it a promising precursor for the synthesis of a wide array of functionalized indoles. The nitroso group at the N1 position can be readily removed or transformed, providing access to the corresponding 4-chloro-1H-indole. This parent indole (B1671886) can then undergo various substitution reactions at different positions of the indole nucleus, leading to a diverse range of derivatives.

Furthermore, the chloro-substituent at the C4 position serves as a handle for further functionalization through cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations. This strategic placement allows for the introduction of various aryl, alkyl, or amino groups, thereby enabling the synthesis of C4-substituted indoles which are prevalent in many biologically active compounds and functional materials.

Role in the Synthesis of Complex Heterocyclic Architectures

The inherent reactivity of the N-nitrosoindole moiety suggests its potential as a key component in the construction of more complex heterocyclic systems. N-nitroso compounds are known to participate in various cycloaddition reactions, acting as dienophiles or heterodienes in Diels-Alder reactions. nih.govnih.govrsc.org This reactivity could be harnessed to synthesize novel fused heterocyclic systems incorporating the indole framework.

For instance, the [4+2] cycloaddition of 1H-Indole, 4-chloro-1-nitroso- with suitable dienes could provide a direct route to complex polycyclic structures containing a nitrogen-oxygen bridge. Such reactions would offer a powerful tool for the rapid assembly of intricate molecular architectures that are otherwise difficult to access. The resulting cycloadducts could then be further elaborated to generate a library of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. The synthesis of carbazoles and pyrroloindoles from various indole precursors highlights the versatility of the indole nucleus in constructing such complex systems. nih.govrsc.orgrsc.org

Mechanistic Probes for Understanding N-Nitroso Compound Reactivity

The study of 1H-Indole, 4-chloro-1-nitroso- can provide valuable insights into the fundamental reactivity of N-nitroso compounds. nih.govresearchgate.netacs.orgsoton.ac.uk The electronic properties of the indole ring, modified by the C4-chloro substituent, can influence the stability and reaction pathways of the N-nitroso group. Detailed mechanistic studies on this specific molecule could help elucidate the factors governing the thermal and photochemical decomposition of N-nitrosoindoles, as well as their behavior in various chemical transformations. nih.gov

For example, investigating the kinetics and product distribution of its reactions with different nucleophiles or in cycloaddition reactions would contribute to a deeper understanding of the electronic and steric effects on the reactivity of the N-nitroso functionality. This knowledge is crucial for the rational design of new synthetic methodologies and for understanding the biological activity and metabolic fate of N-nitroso compounds, a class of molecules with significant toxicological and pharmacological implications. nih.gov

Derivatization for Further Chemical Exploration

The structure of 1H-Indole, 4-chloro-1-nitroso- offers multiple sites for derivatization, opening avenues for further chemical exploration. The nitroso group can be reduced to the corresponding hydrazine (B178648) or amine, or it can be removed to generate the N-H indole. The chloro-substituent can be replaced by a variety of other functional groups via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions.

Moreover, the indole ring itself can be further functionalized at other positions, such as C2, C3, C5, C6, and C7, through electrophilic substitution or lithiation-electrophile trapping sequences. This multi-faceted reactivity allows for the generation of a diverse library of novel indole derivatives based on the 4-chloro-1-nitrosoindole scaffold. These new compounds could then be screened for interesting biological activities or unique photophysical properties, thereby expanding the chemical space accessible from this versatile starting material.

Q & A

Q. What are the recommended synthetic routes for preparing 4-chloro-1-nitroso-1H-indole?

A robust method involves sequential functionalization of the indole core. First, introduce the chloro substituent at position 4 via electrophilic substitution using chlorinating agents (e.g., N-chlorosuccinimide). Subsequent nitrosation at position 1 can be achieved using nitrous acid (HNO₂) under acidic conditions, typically in a mixture of HCl and NaNO₂ at 0–5°C. Reaction progress should be monitored via TLC, and purification performed via column chromatography using silica gel and a non-polar solvent system (e.g., hexane/ethyl acetate) .

Q. How can the structure of 4-chloro-1-nitroso-1H-indole be validated experimentally?

Use a combination of spectroscopic and crystallographic techniques:

- NMR : H and C NMR to confirm substitution patterns (e.g., downfield shifts for nitroso groups and chloro substituents) .

- IR : Detect characteristic N=O stretching vibrations (~1500 cm) and C-Cl stretches (~750 cm) .

- X-ray crystallography : Employ SHELXL for refinement of single-crystal data to resolve bond lengths and angles, particularly the N–Nitroso group geometry. Use OLEX2 for structure solution and visualization .

Q. What solvent systems are optimal for recrystallizing 4-chloro-1-nitroso-1H-indole?

Due to its moderate polarity, a mixed solvent system (e.g., dichloromethane/hexane or ethyl acetate/methanol) is recommended. Slow evaporation at 4°C minimizes nitroso group decomposition. For challenging crystallizations, consider using SHELXD for phase determination in cases of twinning or disorder .

Advanced Research Questions

Q. How does the nitroso group at position 1 influence the compound’s electronic properties and reactivity?

The nitroso group introduces significant electron-withdrawing effects, altering the indole’s aromaticity and nucleophilic reactivity at adjacent positions. Computational studies (e.g., DFT using Gaussian or ORCA) can map electron density distributions and predict sites for electrophilic attack. Compare HOMO-LUMO gaps with non-nitrosated analogs to assess stability under oxidative conditions .

Q. What strategies mitigate instability of the nitroso group during storage or reaction conditions?

Store the compound in amber vials under inert gas (Ar/N₂) at –20°C to prevent photolytic or thermal degradation. For reactions requiring elevated temperatures, use stabilizing ligands (e.g., transition metals) or conduct experiments in anhydrous DMF/DMSO to minimize hydrolysis .

Q. How can 4-chloro-1-nitroso-1H-indole be utilized in medicinal chemistry applications?

Its structural similarity to tubulin-binding indole derivatives (e.g., arylthioindoles) suggests potential as a scaffold for anticancer agents. Design assays to evaluate tubulin polymerization inhibition (e.g., UV-Vis monitoring of microtubule assembly). Pair with molecular docking (AutoDock Vina) to predict binding to the colchicine site on β-tubulin, referencing known inhibitors like 6,7-dichloro-3-((3,4,5-trimethoxyphenyl)thio)-1H-indole .

Q. What analytical challenges arise in quantifying trace impurities in 4-chloro-1-nitroso-1H-indole?

Use HPLC-MS with a C18 column and ESI+ ionization to detect nitroso decomposition products (e.g., hydroxylamines or nitramines). Calibrate against NIST reference standards for accurate mass identification. For low-concentration samples, employ isotope dilution techniques .

Q. How does the chloro substituent at position 4 affect regioselectivity in subsequent cross-coupling reactions?

The chloro group directs electrophilic substitution to positions 5 or 7 due to its meta-directing nature. For Suzuki-Miyaura couplings, leverage boronic acids at these positions, using Pd(PPh₃)₄ as a catalyst. Monitor regioselectivity via H NMR coupling constants and NOE experiments .

Methodological Notes

- Crystallographic Refinement : For disordered nitroso groups, apply restraints in SHELXL to maintain reasonable geometry .

- Biological Assays : Use multidrug-resistant cell lines (e.g., NCI/ADR-RES) to assess potency against P-glycoprotein efflux mechanisms .

- Computational Tools : Cross-validate docking results with molecular dynamics simulations (GROMACS) to account for protein flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.